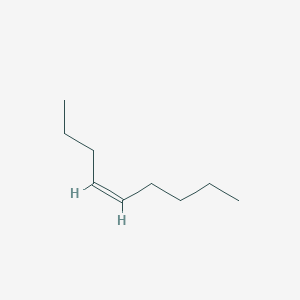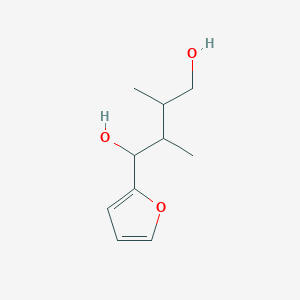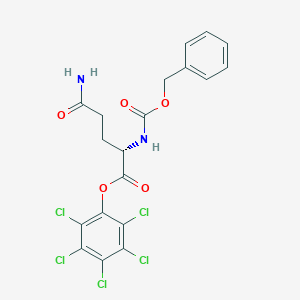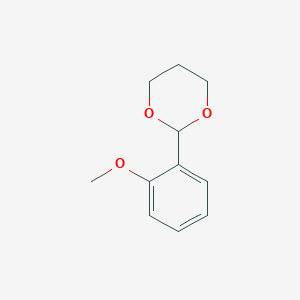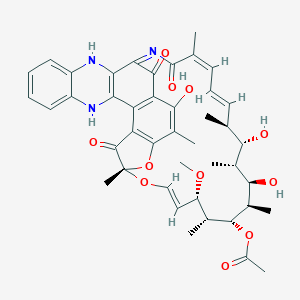
Rifazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a synthetic derivative of rifampicin, which is a well-known antibiotic used in the treatment of tuberculosis. Rifazine has been found to possess various biochemical and physiological effects, making it a promising candidate for use in scientific research. In
Mechanism of Action
Rifazine exerts its effects by inhibiting the activity of RNA polymerase, which is an enzyme involved in the transcription of genetic material. This inhibition leads to the suppression of gene expression, resulting in the reduction of protein synthesis. Rifazine has also been found to inhibit the activity of various enzymes involved in the biosynthesis of nucleotides, which are essential components of DNA and RNA.
Biochemical and Physiological Effects:
Rifazine has been found to possess various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Rifazine has also been found to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, Rifazine has been found to possess anti-viral properties by inhibiting the replication of various viruses.
Advantages and Limitations for Lab Experiments
Rifazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has also been found to possess a broad range of biological activities, making it a useful tool for studying various biological processes. However, the low yield of Rifazine makes it an expensive compound to produce, which can limit its use in large-scale experiments.
Future Directions
There are several potential future directions for the use of Rifazine in scientific research. One potential direction is the development of new drugs and therapies based on Rifazine. Another potential direction is the synthesis of novel derivatives of Rifazine with improved biological activities. Additionally, Rifazine could be used in the development of new diagnostic tools for various diseases. Overall, Rifazine has significant potential for use in scientific research, and further studies are needed to explore its full range of applications.
Synthesis Methods
The synthesis of Rifazine involves the modification of the rifampicin molecule. The process involves the reaction of rifampicin with a series of reagents, resulting in the formation of Rifazine. The synthesis of Rifazine is a complex process that requires a high level of expertise and precision. However, the yield of Rifazine is relatively low, which makes it an expensive compound to produce.
Scientific Research Applications
Rifazine has been used extensively in scientific research due to its potential applications in various fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for use in the treatment of various diseases. Rifazine has also been used in the development of new drugs and therapies, as it can act as a lead compound for the synthesis of novel derivatives.
properties
CAS RN |
10238-70-7 |
|---|---|
Product Name |
Rifazine |
Molecular Formula |
C43H49N3O11 |
Molecular Weight |
783.9 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-15,17,37-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,38-dioxa-24,27,34-triazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1(37),3,5(36),9,19,21,25,28,30,32,34-undecaen-13-yl] acetate |
InChI |
InChI=1S/C43H49N3O11/c1-19-13-12-14-20(2)42(53)46-34-33-32(44-26-15-10-11-16-27(26)45-33)29-30(38(34)51)37(50)24(6)40-31(29)41(52)43(8,57-40)55-18-17-28(54-9)21(3)39(56-25(7)47)23(5)36(49)22(4)35(19)48/h10-19,21-23,28,35-36,39,45,48-49,51H,1-9H3,(H,46,53)/b13-12+,18-17+,20-14-/t19-,21+,22+,23+,28-,35-,36+,39+,43-/m0/s1 |
InChI Key |
WHAAGRVNWJAAQE-YUPOEVIASA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)NC6=CC=CC=C6N3)/C |
SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=NC4=CC=CC=C4N3)C5=C6C(=C(C(=O)C5=C2O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
Canonical SMILES |
CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)NC6=CC=CC=C6N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



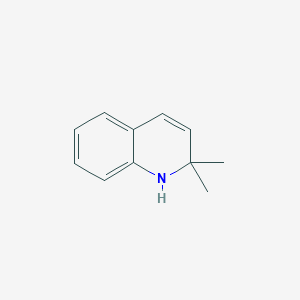
![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)
![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)
![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)





